molecular formula C9H10N2O2 B15123944 2-Cyclobutoxypyrimidine-5-carbaldehyde

2-Cyclobutoxypyrimidine-5-carbaldehyde

Cat. No.: B15123944
M. Wt: 178.19 g/mol
InChI Key: YIHPGYWWLUWZBA-UHFFFAOYSA-N
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Description

2-Cyclobutoxypyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C9H10N2O2 It is characterized by a pyrimidine ring substituted with a cyclobutoxy group at the second position and an aldehyde group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutoxypyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclobutoxy-5-bromopyrimidine with a formylating agent such as N,N-dimethylformamide dimethyl acetal. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran, and requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutoxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-Cyclobutoxypyrimidine-5-carboxylic acid.

    Reduction: 2-Cyclobutoxypyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclobutoxypyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclobutoxypyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclobutoxypyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-Cyclobutoxypyrimidine-5-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    2-Cyclobutoxypyrimidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Uniqueness

2-Cyclobutoxypyrimidine-5-carbaldehyde is unique due to the presence of both a cyclobutoxy group and an aldehyde group on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-cyclobutyloxypyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H10N2O2/c12-6-7-4-10-9(11-5-7)13-8-2-1-3-8/h4-6,8H,1-3H2

InChI Key

YIHPGYWWLUWZBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC=C(C=N2)C=O

Origin of Product

United States

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